molecular formula C11H15BO4 B567571 3-T-Butyl-5-carboxyphenylboronic acid CAS No. 1217501-55-7

3-T-Butyl-5-carboxyphenylboronic acid

Cat. No. B567571
M. Wt: 222.047
InChI Key: XQJCIOKGUCEOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-T-Butyl-5-carboxyphenylboronic acid is a laboratory chemical . It is a type of boronic acid, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The empirical formula of 3-T-Butyl-5-carboxyphenylboronic acid is C11H17BO2 . Its molecular weight is 192.06 .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a key reaction involving 3-T-Butyl-5-carboxyphenylboronic acid . This reaction, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

3-T-Butyl-5-carboxyphenylboronic acid is a powder solid with an off-white appearance . It is odorless . The melting point range is 243 - 247 °C / 469.4 - 476.6 °F .

Scientific Research Applications

  • Chemistry
    • Application : 3-T-Butyl-5-carboxyphenylboronic acid is a chemical compound used in various chemical reactions . It is often used in the pharmaceutical industry for testing
  • Organic Synthesis

    • Application : 3-T-Butyl-5-carboxyphenylboronic acid is a valuable building block in organic synthesis .
    • Method of Application : It is used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Pharmaceutical Industry

    • Application : This compound is often used in the pharmaceutical industry for testing .
    • Results : The outcomes of these tests can also vary widely, but the use of 3-T-Butyl-5-carboxyphenylboronic acid can contribute to the development of new drugs and treatments .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

The protodeboronation of pinacol boronic esters is a valuable but not well-developed transformation . Future research could focus on developing this transformation further, as well as exploring other potential applications of 3-T-Butyl-5-carboxyphenylboronic acid in organic synthesis.

properties

IUPAC Name

3-borono-5-tert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)12(15)16/h4-6,15-16H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJCIOKGUCEOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681598
Record name 3-Borono-5-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-T-Butyl-5-carboxyphenylboronic acid

CAS RN

1217501-55-7
Record name 3-Borono-5-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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